Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide
Description
Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide (CAS: 330978-53-5) is a heterocyclic amide compound with the molecular formula C₁₂H₁₀N₂O₄ and a molecular weight of 246.2200 g/mol . Structurally, it consists of a benzo[1,3]dioxole moiety linked via a carboxamide group to a 5-methylisoxazole ring. This compound is of interest in medicinal and synthetic chemistry due to its hybrid architecture, combining electron-rich aromatic systems (benzo[1,3]dioxole) and a bioactive isoxazole scaffold.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-7-4-11(14-18-7)13-12(15)8-2-3-9-10(5-8)17-6-16-9/h2-5H,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXODSZPOYQHMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 1,3-Benzodioxole-5-Carbonyl Chloride
Piperonylic acid (94-53-1) is treated with oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under inert conditions. For example:
Step 2: Coupling with 5-Methylisoxazol-3-Amine
The acid chloride is reacted with 5-methylisoxazol-3-amine (1072-67-9) in the presence of a base such as triethylamine (TEA) or pyridine:
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Reagents : Acid chloride (1 equiv), 5-methylisoxazol-3-amine (1.1 equiv), TEA (2 equiv).
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Conditions : DCM or THF, 0°C → RT, 6–12 hours.
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Yield : ~55–70% after column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
Coupling Reagent-Mediated Synthesis
To avoid handling reactive acid chlorides, modern methods employ coupling agents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) or HATU.
Procedure :
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Reagents : Piperonylic acid (1 equiv), 5-methylisoxazol-3-amine (1.1 equiv), DMTMM (1.2 equiv), N-methylmorpholine (NMM, 2 equiv).
Advantages :
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Mild conditions, no need for anhydrous solvents.
One-Pot Tandem Synthesis
A streamlined approach combines acid activation and coupling in a single pot. This method, adapted from CN105153105A, uses in situ generation of the activated ester:
Steps :
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Piperonylic acid is treated with CDI (1,1′-carbonyldiimidazole) in THF to form the imidazolide.
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5-Methylisoxazol-3-amine is added directly without isolation.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Acid Chloride | 50–65% | High | High | Low |
| Coupling Reagents | 60–75% | Very High | Moderate | High |
| One-Pot | 55–60% | Moderate | High | Moderate |
| Hydrazone Intermediate | 35–45% | Low | Low | Low |
Critical Observations :
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Acid Chloride Route : Cost-effective but requires hazardous reagents.
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DMTMM-Mediated Coupling : Higher yields but expensive reagents.
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One-Pot Synthesis : Balances efficiency and practicality for industrial use.
Optimization Strategies
Solvent Systems :
Catalytic Additives :
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the isoxazole ring and benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes an isoxazole ring and a benzodioxole moiety. The synthesis typically involves the condensation of 3-amino-5-methylisoxazole with appropriate benzodioxole derivatives through several key steps:
- Condensation Reaction : 3-amino-5-methylisoxazole is reacted with diethyl malonate in ethanol under reflux conditions.
- Hydrazinolysis : The ester formed is treated with hydrazine hydrate in ethanol to yield the desired amide.
Medicinal Chemistry
Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing isoxazole rings can inhibit pathways related to cell proliferation and survival, demonstrating promising anticancer properties .
- Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, crucial for treating conditions characterized by chronic inflammation. Its interaction with inflammatory mediators suggests it may modulate immune responses effectively .
- Antimicrobial Activity : There is ongoing research into its efficacy against bacterial and fungal pathogens, highlighting its potential as a new antimicrobial agent .
Pharmacology
The compound's interactions with various biological targets make it a valuable subject for pharmacological studies:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, blocking their catalytic activity. This property is essential for developing enzyme inhibitors as therapeutic agents .
- Receptor Interaction : The compound can interact with receptors, modulating their signaling pathways and leading to various biological effects. This aspect is particularly relevant in drug development targeting receptor-mediated diseases .
Material Science
In addition to its biological applications, this compound has potential uses in material science:
- Development of Advanced Materials : Its unique chemical properties allow for applications in creating materials with specific electronic or optical characteristics. This includes potential use in organic electronics and photonic devices .
Case Studies
Several studies have highlighted the effectiveness of Benzo[1,3]dioxole derivatives:
- Cytotoxicity Studies : A study evaluating various benzodioxole derivatives demonstrated that compounds similar to Benzo[1,3]dioxole-5-carboxylic acid showed strong cytotoxicity against Hep3B liver cancer cells with low IC50 values compared to standard treatments like Doxorubicin .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of benzodioxole derivatives found that they significantly reduced inflammatory markers in vitro and in vivo models .
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound’s structural analogs are identified through similarity scoring (e.g., Tanimoto coefficients) based on functional groups, substitution patterns, and core scaffolds. Key analogs include:
| Compound Name | CAS Number | Similarity Score | Key Structural Features | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-(Benzyloxy)isoxazole-5-carboxylic acid | 61348-47-8 | 0.86 | Isoxazole-5-carboxylic acid with benzyloxy substituent | 233.21 (estimated) |
| Benzo[d][1,3]dioxole-4-carboxylic acid | 5768-39-8 | 0.75 | Benzo[1,3]dioxole with carboxylic acid at position 4 | 166.13 |
| Methyl 5-phenylisoxazole-3-carboxylate | 51135-73-0 | 0.60 | Isoxazole-3-carboxylate ester with phenyl substituent | 203.20 |
| Ethyl 5-methylisoxazole-4-carboxylate | Not provided | 0.60 | Isoxazole-4-carboxylate ester with methyl group | 169.16 (estimated) |
Key Observations:
3-(Benzyloxy)isoxazole-5-carboxylic acid (similarity: 0.86) shares the isoxazole-carboxylic acid core but replaces the benzo[1,3]dioxole-amide group with a benzyloxy substituent.
Benzo[d][1,3]dioxole-4-carboxylic acid (similarity: 0.75) retains the benzo[1,3]dioxole system but positions the carboxylic acid at C4 instead of C3. This positional isomerism may reduce electronic conjugation with the dioxole ring, affecting reactivity .
Methyl 5-phenylisoxazole-3-carboxylate (similarity: 0.60) replaces the amide linkage with an ester and substitutes the methyl group on isoxazole with phenyl. Esters are more hydrolytically labile than amides, which could limit metabolic stability .
Functional Group and Reactivity Comparisons
- Amide vs. Ester/Carboxylic Acid :
The amide bond in the target compound enhances hydrogen-bonding capacity and metabolic stability compared to ester analogs (e.g., Ethyl 5-methylisoxazole-4-carboxylate). Amides are less prone to hydrolysis, making them preferable for drug design . - The benzo[1,3]dioxole moiety provides electron-donating effects, which may enhance aromatic interactions in biological systems compared to simpler phenyl or benzyloxy groups .
Biological Activity
Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide, with the chemical formula CHNO and CAS number 330978-53-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 246.2200 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[1,3]dioxole derivatives, including the compound . The following sections detail various aspects of its biological activity.
Cytotoxicity Studies
A significant study investigated the cytotoxic effects of benzo[1,3]dioxole derivatives on various cancer cell lines. The compound exhibited notable cytotoxicity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The IC values for some derivatives were as follows:
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | 2.38 | HepG2 |
| 1.54 | HCT116 | |
| 4.52 | MCF-7 |
These values indicate that the compounds synthesized had lower cytotoxicity compared to standard drugs like doxorubicin, which had IC values of 7.46 µM for HepG2, 8.29 µM for HCT116, and 4.56 µM for MCF-7 .
The anticancer mechanisms of benzo[1,3]dioxole derivatives were assessed through several biochemical assays:
- EGFR Inhibition : The compounds showed potential in inhibiting the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Apoptosis Induction : Annexin V-FITC assays confirmed that these compounds could induce apoptosis in cancer cells.
- Cell Cycle Analysis : Flow cytometry revealed that treated cells exhibited alterations in cell cycle progression.
Additionally, molecular docking studies suggested strong interactions between the compound and target proteins involved in apoptosis pathways, specifically Bax and Bcl-2 .
Study on Antiproliferative Activity
In a study published by MDPI, researchers explored various substituted heterocyclic compounds similar to benzo[1,3]dioxole derivatives. They found that certain derivatives demonstrated greater antiproliferative activity than established chemotherapeutics like doxorubicin against human leukemia and breast cancer cell lines. The study emphasized the need for further modifications to enhance efficacy while reducing toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
